molecular formula C9H13ClN2O2 B11764524 4-Nitro-2-(propan-2-yl)aniline hydrochloride

4-Nitro-2-(propan-2-yl)aniline hydrochloride

Cat. No.: B11764524
M. Wt: 216.66 g/mol
InChI Key: XUYIQPNTSXKTBR-UHFFFAOYSA-N
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Description

4-Nitro-2-(propan-2-yl)aniline hydrochloride is a nitro-substituted aniline derivative where the aromatic ring is functionalized with a nitro (-NO₂) group at the para position and an isopropyl (-CH(CH₃)₂) group at the ortho position, forming a hydrochloride salt. This compound is structurally characterized by its electron-withdrawing nitro group, which enhances acidity and influences electronic properties, and the bulky isopropyl substituent, which affects steric interactions and solubility. The hydrochloride salt form improves stability and crystallinity, making it suitable for applications in pharmaceutical intermediates and organic synthesis .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

4-nitro-2-propan-2-ylaniline;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-6(2)8-5-7(11(12)13)3-4-9(8)10;/h3-6H,10H2,1-2H3;1H

InChI Key

XUYIQPNTSXKTBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])N.Cl

Origin of Product

United States

Preparation Methods

Protection of the Amino Group

The amino group in 2-isopropylaniline is acetylated to form 2-isopropylacetanilide , which mitigates oxidation risks and directs nitration regioselectivity.

Procedure :

  • Reactants : 2-isopropylaniline, acetic anhydride, catalytic acid (e.g., H₂SO₄).

  • Conditions : Reflux in acetic anhydride at 90–100°C for 3–4 hours.

  • Yield : >95% (reported for analogous aniline derivatives).

Mechanism :
2-isopropylaniline+(CH3CO)2OH+2-isopropylacetanilide+CH3COOH\text{2-isopropylaniline} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{H}^+} \text{2-isopropylacetanilide} + \text{CH}_3\text{COOH}

Nitration Reaction

Nitration of 2-isopropylacetanilide introduces the nitro group at the para position. The acetyl group acts as a meta director, but steric and electronic effects from the isopropyl group favor para substitution.

Procedure :

  • Nitrating agent : 70–80% H₂SO₄ and HNO₃ (1:1 molar ratio).

  • Conditions : 0–5°C, 2–4 hours.

  • Yield : 75–85% (based on analogous nitrations).

Mechanism :
2-isopropylacetanilide+HNO3H2SO44-nitro-2-isopropylacetanilide+H2O\text{2-isopropylacetanilide} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-nitro-2-isopropylacetanilide} + \text{H}_2\text{O}

Key Data :

ParameterValueSource
H₂SO₄ concentration70–80%
Temperature0–5°C
Reaction time2–4 hours

Deprotection to Regenerate the Amino Group

Hydrolysis of the acetyl group restores the primary amine.

Procedure :

  • Reactants : 4-nitro-2-isopropylacetanilide, aqueous NaOH or HCl.

  • Conditions : Reflux in 6M HCl for 4–6 hours.

  • Yield : 90–95%.

Mechanism :
4-nitro-2-isopropylacetanilide+H2OHCl4-nitro-2-isopropylaniline+CH3COOH\text{4-nitro-2-isopropylacetanilide} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{4-nitro-2-isopropylaniline} + \text{CH}_3\text{COOH}

Formation of the Hydrochloride Salt

The free amine is protonated using hydrochloric acid to enhance stability and solubility.

Procedure :

  • Reactants : 4-nitro-2-isopropylaniline, concentrated HCl.

  • Conditions : Stir in ethanol at 0°C, precipitate with diethyl ether.

  • Yield : 98% (crystalline product).

Mechanism :
4-nitro-2-isopropylaniline+HCl4-nitro-2-(propan-2-yl)aniline hydrochloride\text{4-nitro-2-isopropylaniline} + \text{HCl} \rightarrow \text{this compound}

Optimization of Reaction Conditions

Nitration Regioselectivity

The para/ortho ratio during nitration depends on:

  • Acid strength : Higher H₂SO₄ concentration (≥70%) improves para selectivity.

  • Temperature : Lower temperatures (0–5°C) suppress byproduct formation.

Comparative Data :

H₂SO₄ ConcentrationPara:Ortho RatioYield (%)
60%2:165
70%5:182
80%4:178

Catalytic Additives

Sulfamic acid (NH₂SO₃H) reduces di-nitration byproducts by scavenging excess HNO₃.

Industrial-Scale Production Considerations

  • Batch vs. Continuous Flow : Continuous flow reactors improve heat transfer and reduce reaction times.

  • Cost Efficiency : Recycling H₂SO₄ and HNO₃ reduces waste.

  • Safety Protocols : Controlled nitration at low temperatures minimizes explosive risks.

Challenges and Limitations

  • Oxidation of Amine : Unprotected amines undergo oxidation to nitroso or azoxy compounds.

  • Byproducts : Ortho-nitration (5–10%) and di-nitration (2–5%) require chromatographic purification.

  • Solubility Issues : The hydrochloride salt’s low solubility in non-polar solvents complicates isolation .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Reduction: 4-Amino-2-(propan-2-yl)aniline.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds with similar structures to 4-nitro-2-(propan-2-yl)aniline hydrochloride often exhibit antimicrobial, anti-inflammatory, or anticancer properties. The nitro group significantly influences biological activity by enhancing interactions with biological targets such as enzymes or receptors. Specific studies have shown that derivatives of this compound may inhibit certain enzyme activities, contributing to their therapeutic effects.

The biological activities of this compound have been investigated in various contexts:

  • Antimicrobial Activity : The compound has demonstrated significant inhibition against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Enzyme Interaction Studies : Research has focused on how this compound interacts with cytochrome P450 enzymes, revealing insights into its metabolic pathways and potential drug-drug interactions.
  • Cell Proliferation Assays : In vitro studies have indicated that this compound can inhibit cell growth in certain cancer cell lines, suggesting it may have anti-cancer properties worth further exploration.

Industrial Applications

This compound serves as an intermediate in the synthesis of various organic compounds including dyes, pigments, and pharmaceuticals. Its unique structure allows it to participate in diverse chemical reactions essential for producing complex organic materials.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(propan-2-yl)aniline hydrochloride depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The isopropyl group can influence the compound’s solubility and interaction with other molecules. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Compounds for Comparison:

4-Nitroaniline

4-Chloro-2-(propan-2-yl)aniline hydrochloride (CAS 2044835-25-6)

4-Fluoro-2-nitroaniline (CAS 364-71-6)

4-Nitro-2-(trifluoromethyl)aniline

N-Methyl-4-(propan-2-yl)aniline hydrochloride (CAS 1394042-73-9)

Table 1: Substituent Influence on Properties

Compound Substituents Molecular Formula Key Properties (Inferred/Reported) Applications
4-Nitro-2-(propan-2-yl)aniline HCl -NO₂ (para), -CH(CH₃)₂ (ortho) C₉H₁₁ClN₂O₂ High polarity, moderate solubility in water, enhanced acidity (vs. non-nitro analogs) Pharmaceutical intermediates, dyes
4-Nitroaniline -NO₂ (para) C₆H₆N₂O₂ Melting point: 147–149°C; strong H-bonding due to -NH₂ and -NO₂ Dye synthesis, corrosion inhibitors
4-Chloro-2-(propan-2-yl)aniline HCl -Cl (para), -CH(CH₃)₂ (ortho) C₉H₁₂ClN Lower acidity vs. nitro analog; higher lipophilicity Agrochemicals, polymer stabilizers
4-Fluoro-2-nitroaniline -F (para), -NO₂ (ortho) C₆H₅FN₂O₂ Melting point: ~120°C; electron-withdrawing -F and -NO₂ increase reactivity Fluorinated drug candidates
4-Nitro-2-(trifluoromethyl)aniline -NO₂ (para), -CF₃ (ortho) C₇H₅F₃N₂O₂ High thermal stability; low solubility in water due to -CF₃ High-performance materials

Electronic and Steric Analysis:

  • Nitro Group (-NO₂): Increases acidity (pKa ~1.0 for nitroaniline vs. ~4.6 for aniline) and stabilizes negative charge via resonance .
  • Isopropyl Group (-CH(CH₃)₂) : Introduces steric hindrance, reducing reaction rates in nucleophilic substitutions but improving solubility in organic solvents .
  • Trifluoromethyl (-CF₃): Stronger electron-withdrawing effect than -NO₂, leading to higher electronegativity (χ ≈ 4.0) and hardness (η ≈ 8.5 eV) .

Reactivity Trends:

  • Nitro-substituted analogs undergo reduction to amines (e.g., catalytic hydrogenation) more readily than chloro or trifluoromethyl derivatives due to the electron-deficient aromatic ring .
  • Steric hindrance from isopropyl groups slows electrophilic substitution reactions compared to less bulky substituents (e.g., -CH₃) .

Computational and Structural Insights

  • Density Functional Theory (DFT) : Calculations using methods like B3LYP (as implemented in Multiwfn ) predict higher electron density at the nitro group in 4-nitro-2-(propan-2-yl)aniline compared to fluoro or chloro analogs, influencing intermolecular interactions .

Biological Activity

4-Nitro-2-(propan-2-yl)aniline hydrochloride is an organic compound notable for its unique structural features, including a nitro group at the para position and an isopropyl group at the ortho position relative to the amino group on the benzene ring. This compound, with a molecular weight of approximately 180.21 g/mol, is primarily studied for its potential biological activities, particularly in pharmaceuticals. The presence of the nitro group significantly influences its reactivity and biological interactions, making it a compound of interest in medicinal chemistry.

The synthesis of this compound typically involves straightforward chemical reactions that yield high purity and yield. The hydrochloride form enhances its solubility in various solvents, facilitating its use in biological assays and chemical synthesis.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
4-Methyl-2-(propan-2-yl)anilineC11H16N2O2Contains a methyl group instead of a nitro group.
3-NitroanilineC6H6N2O2Nitro group at the meta position; lacks isopropyl.
4-IsopropylanilineC10H14NLacks the nitro substituent; only has isopropyl.
4-NitroanilineC6H6N2O2Simple structure lacking bulky substituents.

Biological Activity

Research indicates that compounds similar to this compound often exhibit significant antimicrobial , anti-inflammatory , and anticancer properties. The nitro group enhances interactions with biological targets such as enzymes or receptors, which can lead to therapeutic effects.

Antimicrobial Activity

Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential applications in treating infections. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. For instance, it may modulate pathways involving NF-κB , a key regulator of inflammation. In vitro studies demonstrate that certain concentrations can effectively reduce inflammatory markers in cell-based assays.

Anticancer Potential

There is emerging evidence supporting the role of this compound in cancer therapy. Its structural characteristics allow it to act as an inhibitor of specific enzymes involved in tumor progression. For example, studies have illustrated its potential to inhibit topoisomerases , which are crucial for DNA replication in cancer cells.

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives of this compound revealed that certain modifications led to enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be below 50 µM for several derivatives .
  • Anti-inflammatory Research : In a controlled experiment, the compound was tested for its ability to inhibit LPS-induced NF-κB activation in macrophages. Results indicated a dose-dependent decrease in NF-κB reporter activity, with IC50 values ranging from 20 to 30 µM .
  • Anticancer Investigation : A recent study highlighted the efficacy of this compound against prostate cancer cell lines, demonstrating significant cytotoxicity with IC50 values around 15 µM when tested against LAPC-4 cells .

Q & A

Basic: What are the critical steps for synthesizing 4-Nitro-2-(propan-2-yl)aniline hydrochloride with high purity?

Methodological Answer:
The synthesis should prioritize controlled nitration and subsequent hydrochlorination. Key steps include:

  • Nitration Optimization : Introduce the nitro group to 2-(propan-2-yl)aniline under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration.
  • Purification : Use recrystallization in ethanol/water mixtures to isolate the nitro intermediate. Monitor purity via thin-layer chromatography (TLC) with silica gel plates (Rf = 0.3–0.5 in hexane:ethyl acetate 3:1).
  • Hydrochloride Formation : React the nitroaniline derivative with HCl gas in anhydrous ether to precipitate the hydrochloride salt. Centrifuge and dry under vacuum (40°C, 24 hrs).
  • Validation : Confirm purity via melting point (mp) analysis (compare to literature values) and HPLC (C18 column, acetonitrile/water gradient).

Reference : Reaction design principles from statistical experimental methods , purification protocols from analogous hydrochloride syntheses .

Advanced: How can quantum chemical calculations optimize the nitration regioselectivity in 4-Nitro-2-(propan-2-yl)aniline synthesis?

Methodological Answer:
Computational workflows like those employed by ICReDD integrate:

  • Reaction Path Search : Use density functional theory (DFT) to model nitration transition states. Identify meta/para-directing effects of the isopropyl group.
  • Electrostatic Potential Maps : Calculate charge distribution to predict nitro group positioning (e.g., para to the amine due to steric hindrance from isopropyl).
  • Kinetic Monte Carlo Simulations : Simulate reaction trajectories to optimize temperature and solvent polarity (e.g., sulfuric acid vs. acetic acid).
  • Validation Loop : Compare computational predictions with experimental yields (e.g., 75% para vs. 20% ortho nitration) and refine models iteratively.

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